2-Chloro-1-(2-fluorophenyl)-2-phenylethanone
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Overview
Description
2-Chloro-1-(2-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10ClFO It is a ketone derivative that features a chloro group, a fluorophenyl group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluorophenyl)-2-phenylethanone typically involves the reaction of 2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired ketone product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-Chloro-1-(2-fluorophenyl)-2-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-fluorophenyl)-2-phenylethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone
- 2-Chloro-1-(2-chlorophenyl)-2-phenylethanone
- 2-Chloro-1-(2-methylphenyl)-2-phenylethanone
Uniqueness
2-Chloro-1-(2-fluorophenyl)-2-phenylethanone is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various chemical and biological applications .
Properties
Molecular Formula |
C14H10ClFO |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-chloro-1-(2-fluorophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H10ClFO/c15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)16/h1-9,13H |
InChI Key |
WKUSMIXNFMNCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2F)Cl |
Origin of Product |
United States |
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